molecular formula C14H19NO B422580 4-tert-butyl-N-cyclopropylbenzamide

4-tert-butyl-N-cyclopropylbenzamide

Cat. No.: B422580
M. Wt: 217.31g/mol
InChI Key: XTUAPAIXLWGBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-cyclopropylbenzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a cyclopropyl group attached to the amide nitrogen. The tert-butyl group enhances lipophilicity and steric bulk, which may influence membrane permeability and metabolic stability.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31g/mol

IUPAC Name

4-tert-butyl-N-cyclopropylbenzamide

InChI

InChI=1S/C14H19NO/c1-14(2,3)11-6-4-10(5-7-11)13(16)15-12-8-9-12/h4-7,12H,8-9H2,1-3H3,(H,15,16)

InChI Key

XTUAPAIXLWGBPU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physico-Chemical Properties

The following table summarizes key properties of 4-tert-butyl-N-cyclopropylbenzamide and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent (R) Key Properties
This compound C₁₄H₁₉NO ~217.31 (estimated) Cyclopropyl High lipophilicity, metabolic stability
4-tert-butyl-N-(4-methoxyphenyl)benzamide C₁₈H₂₁NO₂ 283.36 () 4-Methoxyphenyl Moderate solubility (polar OCH₃ group)
4-tert-butyl-N-(4-chlorophenyl)benzamide C₁₇H₁₈ClNO 287.78 () 4-Chlorophenyl Higher logP (Cl enhances lipophilicity)
4-tert-butyl-N-hydroxybenzamide C₁₁H₁₅NO₂ 193.24 () Hydroxy Increased solubility, potential toxicity

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 4-tert-butyl-N-(4-methoxyphenyl)benzamide (electron-donating) may enhance resonance stabilization of the amide bond, whereas the chloro group in 4-tert-butyl-N-(4-chlorophenyl)benzamide (electron-withdrawing) could increase electrophilicity at the benzene ring, influencing binding interactions .
  • Cyclopropyl vs. Aryl Substituents : The cyclopropyl group in the target compound likely reduces metabolic degradation compared to phenyl substituents, as cyclopropane rings resist cytochrome P450-mediated oxidation. This contrasts with the hydroxy variant (), where the -OH group may increase susceptibility to conjugation reactions (e.g., glucuronidation) .

Research Implications and Gaps

While the provided evidence highlights trends among benzamide derivatives, direct studies on this compound are absent. Key research priorities include:

  • Synthetic Accessibility : Cyclopropylamine incorporation may require specialized reagents (e.g., cyclopropanation agents).
  • Biological Screening : Comparative assays for cytotoxicity, metabolic stability, and receptor binding against analogs are critical.
  • Safety Profiling : Given the toxicity observed in the hydroxy variant (), rigorous toxicokinetic studies are warranted.

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